(4-Ethoxy-3,5-difluorophenyl)Zinc bromide
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Overview
Description
(4-ethoxy-3,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent commonly used in organic synthesis. This compound is part of the broader class of organozinc compounds, which are known for their utility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The presence of ethoxy and difluoro substituents on the phenyl ring imparts unique reactivity and selectivity to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ethoxy-3,5-difluorophenyl)zinc bromide typically involves the reaction of 4-ethoxy-3,5-difluorobromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the organozinc compound. Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the organozinc species.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but involves larger reactors and more stringent control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product. The reaction is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture contamination.
Chemical Reactions Analysis
Types of Reactions
(4-ethoxy-3,5-difluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by a new carbon-carbon bond.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds with organic halides.
Addition Reactions: The compound can add to carbonyl compounds, forming alcohols after hydrolysis.
Common Reagents and Conditions
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.
Solvents: Tetrahydrofuran (THF) is the preferred solvent due to its ability to stabilize the organozinc species.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures to optimize reaction rates.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted aromatic compounds, alcohols, and other functionalized organic molecules.
Scientific Research Applications
(4-ethoxy-3,5-difluorophenyl)zinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is employed in the development of new drug candidates, where its unique reactivity can be harnessed to introduce specific functional groups.
Material Science:
Biological Studies: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of (4-ethoxy-3,5-difluorophenyl)zinc bromide involves the formation of a reactive organozinc species that can participate in various chemical reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the electron-withdrawing effects of the difluoro substituents, which increase the nucleophilicity of the zinc center.
Comparison with Similar Compounds
Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (3-ethoxy-4,5-difluorophenyl)zinc bromide
- 3,5-Difluorophenylzinc bromide
Uniqueness
(4-ethoxy-3,5-difluorophenyl)zinc bromide is unique due to the presence of both ethoxy and difluoro substituents on the phenyl ring. This combination imparts distinct reactivity and selectivity compared to other organozinc compounds. The ethoxy group provides steric hindrance, while the difluoro groups enhance the nucleophilicity of the zinc center, making it a valuable reagent in various synthetic applications.
Properties
Molecular Formula |
C8H7BrF2OZn |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
bromozinc(1+);2-ethoxy-1,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C8H7F2O.BrH.Zn/c1-2-11-8-6(9)4-3-5-7(8)10;;/h4-5H,2H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NBXXJLVJQUWKEL-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=C(C=[C-]C=C1F)F.[Zn+]Br |
Origin of Product |
United States |
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